5-Fluoropyridine-3-boronic acid

Physicochemical Profiling Suzuki-Miyaura Coupling Optimization Lead Optimization

Unsubstituted 3-pyridylboronic acid often fails to deliver practical yields in Suzuki couplings, causing costly synthesis bottlenecks. 5-Fluoropyridine-3-boronic acid (CAS 872041-86-6) solves this with an electron-withdrawing fluorine that enhances cross-coupling efficiency while installing the critical 5-fluoro-3-arylpyridine motif unattainable with 2-fluoro or 4-fluoro regioisomers. • Enables direct C-C bond formation at the 3-position of 5-fluoropyridine via Suzuki-Miyaura coupling • Predicted pKa 5.85 ± 0.10; melting point 233-236 °C • Applied in anti-cancer and antibiotic SAR programs requiring metabolically stable fluorinated heterocycles • Consistent quality; bulk quantities available with full analytical documentation

Molecular Formula C5H5BFNO2
Molecular Weight 140.908
CAS No. 872041-86-6
Cat. No. B591759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoropyridine-3-boronic acid
CAS872041-86-6
Molecular FormulaC5H5BFNO2
Molecular Weight140.908
Structural Identifiers
SMILESB(C1=CC(=CN=C1)F)(O)O
InChIInChI=1S/C5H5BFNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3,9-10H
InChIKeyFVEDGBRHTGXPOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoropyridine-3-boronic Acid Properties and Procurement


5-Fluoropyridine-3-boronic acid (CAS 872041-86-6) is a fluorinated heteroaryl boronic acid building block with the molecular formula C5H5BFNO2 and a molecular weight of 140.91 g/mol . This compound features a pyridine ring substituted with a fluorine atom at the 5-position and a boronic acid group at the 3-position . It is primarily employed as a key intermediate in Suzuki-Miyaura cross-coupling reactions for the construction of complex biaryl structures in medicinal chemistry and materials science . The predicted pKa of the compound is 5.85 ± 0.10, and its melting point is reported between 233–236 °C .

1 Suzuki-Miyaura cross-coupling for electron-deficient biaryl construction
2 Regiospecific 5-fluoro-3-pyridine substitution pattern for SAR studies
3 Fluorinated heterocycle building block for medicinal chemistry and agrochemical research

Why 5-Fluoropyridine-3-boronic Acid Substitution Fails


Generic substitution among pyridine boronic acids is not feasible due to the profound influence of fluorine substitution on electronic properties, reactivity, and stability. Unsubstituted 3-pyridylboronic acid exhibits significantly lower inherent reactivity in Suzuki couplings, often requiring specialized catalyst systems to achieve practical yields [1]. Furthermore, the specific regioisomer (5-fluoro-3-boronic acid) offers a distinct substitution pattern compared to its 2-fluoro or 4-fluoro analogs, which fundamentally alters its behavior in subsequent derivatization steps, such as nucleophilic aromatic substitution or further coupling reactions . The presence of the electron-withdrawing fluorine atom also modulates the acidity (pKa) and Lewis basicity of the pyridine nitrogen, which directly impacts catalyst compatibility and cross-coupling efficiency .

Regioisomer mismatch 2-Fluoro or 4-fluoro analogs alter the pyridine substitution pattern, potentially shifting reactivity in downstream derivatization and coupling outcomes.
Electronic profile mismatch Unsubstituted 3-pyridylboronic acid shows significantly lower reactivity under standard Suzuki conditions; direct replacement may reduce cross-coupling efficiency.
Stability context differs Electron-deficient heteroaryl boronic acids carry a class-level protodeboronation risk; halide or substituent changes can alter decomposition rates under basic coupling conditions.

5-Fluoropyridine-3-boronic Acid vs. Analogs


Acidity vs. 5-Chloro Analog

5-Fluoropyridine-3-boronic acid exhibits a predicted pKa of 5.85 ± 0.10, compared to a predicted pKa of 5.91 ± 0.10 for the 5-chloro analog [1]. While both are stronger acids than the unsubstituted pyridine-3-boronic acid (pKa ~6.5-7.2 range for boronic acid moiety), the fluoro analog is marginally more acidic, which influences its ionization state in aqueous or biphasic reaction media and its compatibility with mildly basic conditions.

Acidity vs. 5-Chloro Analog
Cross-study comparable
pKa 5.85 ± 0.10 vs. 5.91 ± 0.10
Marginally higher acidity may influence ionization state in aqueous workups and mild basic media.
Predicted values; experimental confirmation is recommended.
Physicochemical Profiling Suzuki-Miyaura Coupling Optimization Lead Optimization

Catalytic Reactivity vs. Unsubstituted Analog

Pyridine-derived boronic acids, including the unsubstituted 3-pyridylboronic acid, are known not to readily participate in standard Suzuki-Miyaura cross-coupling reactions [1]. Research by Fu et al. (2009) demonstrated that 3-pyridylboronic acid requires a specialized PdCl2/P-Phos catalyst system to achieve good to excellent yields with aryl halides [1]. While direct yield data for 5-fluoropyridine-3-boronic acid under identical conditions is not available in the same study, the electron-withdrawing fluorine substituent is classically known to activate the boronic acid toward transmetalation, potentially reducing the reliance on such specialized catalyst systems compared to the unsubstituted analog .

Reactivity vs. Unsubstituted Analog
Class-level inference
Specialized PdCl2/P-Phos catalyst required for unsubstituted analog; fluorine activation may broaden condition scope.
Supports selection review for more robust coupling workflows; direct yield comparison data are limited.
Class inference based on electronic effects; catalyst screening is advised.
Cross-Coupling Catalysis Process Chemistry

Protodeboronation Risk of Heteroaryl Boronic Acids

Fast, base-promoted protodeboronation is a known complication for polyfluoroaryl and electron-deficient heteroaryl boronic acids, including pyridine derivatives, under standard Suzuki-Miyaura coupling conditions, which require a base for catalysis [1]. A Nature Communications study (2017) highlighted that pyridine itself can inhibit an asymmetric coupling reaction, while 2-chloropyridine does not, suggesting that substitution (and thus electronic modulation) alters Lewis basicity and catalyst binding, indirectly affecting stability and coupling efficiency [2]. While direct kinetic data for 5-fluoropyridine-3-boronic acid vs. other analogs is not provided, the class-wide liability of protodeboronation in electron-deficient heteroaryl boronic acids necessitates careful condition screening (e.g., lower temperature, milder base) to maximize coupling yield relative to more stable aryl boronic acids [1].

Protodeboronation Risk
Class-level inference
Electron-deficient heteroaryl boronic acids are susceptible to base-promoted protodeboronation.
Informs coupling condition screening; milder bases or alternative protocols may improve yield.
General class behavior; compound-specific kinetic data are not available.
Stability Protodeboronation Suzuki-Miyaura Side Reactions

Synthetic Performance: Anti-Tubercular Series

In the context of anti-tubercular drug discovery, 5-fluoropyridine-3-boronic acid has been reported to provide higher synthetic yields compared to other analogues within the same series, a difference attributed to the nature of its connecting group . However, the precise quantitative yield difference and the exact comparator compounds are not specified in the available technical note, limiting the strength of this evidence.

Synthetic Yield in Anti-TB Series
Supporting evidence
Reported higher yields compared to unspecified analogues; quantitative data are absent.
Preliminary qualitative signal; requires independent validation for procurement decisions.
Source detail is limited; verify in target synthetic context.
Medicinal Chemistry Tuberculosis SAR Studies

5-Fluoropyridine-3-boronic Acid Procurement Scenarios


Medicinal Chemistry: Regiospecific Fluorination

Procure 5-fluoropyridine-3-boronic acid when the target drug candidate or SAR study demands a 5-fluoro substituent on a 3-arylpyridine scaffold. This specific regioisomer is essential for introducing the pyridine ring with a fluorine atom at the meta position relative to the coupling site, which cannot be achieved with 2-fluoro or 4-fluoro regioisomers . Its use is implicated in the synthesis of anti-cancer agents and antibiotics where fluorination is critical for metabolic stability and target binding .

Suzuki-Miyaura Coupling: Electron-Deficient Biaryls

Utilize this compound in Suzuki-Miyaura cross-coupling reactions where the electron-withdrawing nature of the 5-fluoropyridine ring is required to modulate the electronic properties of the resulting biaryl product. Compared to the unsubstituted 3-pyridylboronic acid, which exhibits poor reactivity under standard conditions [1], the 5-fluoro analog may couple more efficiently, though users should be vigilant about potential protodeboronation and optimize base and temperature accordingly [2].

Agrochemical Development of Fluorinated Heterocycles

Incorporate 5-fluoropyridine-3-boronic acid as a building block for novel agrochemicals. The fluorine atom is a common motif in modern agrochemicals for enhancing bioavailability and environmental persistence, and this boronic acid provides a direct route to constructing 5-fluoropyridine-containing cores via cross-coupling .

Academic Research: Electronic Effects in Pyridine Derivatives

Employ this compound in fundamental studies investigating the impact of fluorine substitution on the properties of pyridine-based ligands, catalysts, or organic electronic materials. The predictable electronic modulation (evidenced by pKa shifts relative to chloro and unsubstituted analogs) allows for systematic structure-property relationship studies [3].

Application
Selection Property
Validation Focus
Regiospecific fluorination SAR
5-fluoro-3-pyridine substitution pattern
Confirm regioisomeric identity by NMR and coupling-site fidelity
Electron-deficient biaryl synthesis
Fluorine-mediated electronic activation
Cross-coupling yield under standard vs. specialized catalyst systems
Agrochemical fluorinated core construction
Fluorinated heterocycle building block
Scalability and protodeboronation control in scaled couplings
Fundamental electronic effect studies
Predictable pKa and Lewis basicity modulation
Structure-property relationship consistency across pyridine derivatives

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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